3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt 3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16216954
InChI: InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2
SMILES:
Molecular Formula: C35H61NO7
Molecular Weight: 607.9 g/mol

3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt

CAS No.:

Cat. No.: VC16216954

Molecular Formula: C35H61NO7

Molecular Weight: 607.9 g/mol

* For research use only. Not for human or veterinary use.

3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt -

Specification

Molecular Formula C35H61NO7
Molecular Weight 607.9 g/mol
IUPAC Name 2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2
Standard InChI Key SLDYONDUXRBLLR-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic name is 4-{[(3β)-cholest-5-en-3-yl]oxy}-4-oxobutanoic acid–2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1), reflecting its hybrid structure of cholesterol and succinic acid derivatives. Its molecular formula is C₃₅H₆₁NO₇, with a molecular weight of 607.87 g/mol . The tris salt component (2-amino-2-(hydroxymethyl)propane-1,3-diol) enhances solubility, making it suitable for buffered solutions in biochemical assays .

Table 1: Key Identifiers of 3β-Hydroxy-5-cholestene 3-hemisuccinate Tris Salt

PropertyValue
CAS Number102601-49-0
IUPAC Name4-{[(3β)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid–tris salt
Molecular FormulaC₃₅H₆₁NO₇
Molecular Weight607.87 g/mol
InChI KeySLDYONDUXRBLLR-XTCKSVDZSA-N
Storage Temperature-20°C

Structural Insights

The molecule consists of a cholestene core (a sterol with a double bond at the C5–C6 position) esterified to a hemisuccinate group. The tris salt counterion stabilizes the anionic carboxylate group, ensuring solubility in polar solvents . X-ray crystallography data, though limited, suggest that the tris component forms hydrogen bonds with the succinate moiety, further stabilizing the complex .

Synthesis and Physicochemical Properties

Synthesis Pathways

While detailed synthetic protocols are proprietary, the general approach involves:

  • Esterification: Reacting cholesterol with succinic anhydride to form cholesteryl hemisuccinate.

  • Salt Formation: Neutralizing the carboxylic acid group with tris(hydroxymethyl)aminomethane (Tris base) .
    The process requires anhydrous conditions to prevent hydrolysis of the ester bond .

Physical and Chemical Properties

The compound is typically supplied as a white to off-white powder, stable at -20°C but susceptible to hydrolysis at elevated temperatures . Its anionic nature allows it to act as a detergent, disrupting lipid membranes at critical micelle concentrations (CMCs) of ~0.5–1.0 mM .

Table 2: Physicochemical Profile

PropertyValue
AppearanceWhite powder
SolubilityWater, DMSO, ethanol
Storage Conditions-20°C, desiccated
Biological SourceSynthetic

Biochemical and Pharmacological Applications

Membrane Stabilization and Liposome Engineering

CHS tris salt is integral to preparing large unilamellar vesicles (LUVs) for drug delivery. By integrating into lipid bilayers, it reduces membrane rigidity and enhances encapsulation efficiency of hydrophobic drugs like doxorubicin . For instance, folate-modified liposomes containing 10 mol% CHS tris salt demonstrated a 40% increase in tumor-targeting efficacy compared to conventional formulations .

Protein Solubilization and Receptor Studies

In proteomics, CHS tris salt is used with detergents like n-dodecyl β-D-maltoside (DDM) to solubilize membrane proteins. A 2024 study reported its utility in isolating chemokine receptor CCR1, maintaining receptor conformation for ligand-binding assays . Additionally, it stabilizes synaptogyrin-1 in neurobiology research, preserving its function in synaptic vesicle recycling .

Antiproliferative Activity

Emerging evidence suggests that cholesteryl hemisuccinate derivatives inhibit cancer cell proliferation. In vitro tests on MCF-7 breast cancer cells revealed a 50% reduction in viability at 50 μM concentration, possibly via apoptosis induction through mitochondrial pathways .

SupplierPuritySizePrice (USD)
MACKLIN98%25 g3,302.57
Sigma-Aldrich95%10 g1,450.00

Future Directions and Research Gaps

While CHS tris salt is well-established in drug delivery, its antitumor mechanisms warrant further exploration. Computational modeling of its interactions with lipid rafts could optimize nanocarrier designs. Additionally, eco-toxicological studies are needed to assess environmental impacts during disposal.

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